Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-
Brand Name: Vulcanchem
CAS No.: 24828-93-1
VCID: VC17089022
InChI: InChI=1S/C57H81N17O13/c1-32(2)48(55(86)66-30-47(78)79)73-54(85)44-18-11-23-74(44)56(87)40(16-8-9-21-58)68-45(75)29-65-50(81)42(25-34-27-64-38-15-7-6-14-36(34)38)72-51(82)39(17-10-22-63-57(60)61)69-52(83)41(24-33-12-4-3-5-13-33)71-53(84)43(26-35-28-62-31-67-35)70-49(80)37(59)19-20-46(76)77/h3-7,12-15,27-28,31-32,35,37,39-44,48,64H,8-11,16-26,29-30,58-59H2,1-2H3,(H,65,81)(H,66,86)(H,68,75)(H,69,83)(H,70,80)(H,71,84)(H,72,82)(H,73,85)(H,76,77)(H,78,79)(H4,60,61,63)/t35?,37-,39-,40-,41-,42-,43-,44-,48-/m0/s1
SMILES:
Molecular Formula: C57H81N17O13
Molecular Weight: 1212.4 g/mol

Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-

CAS No.: 24828-93-1

Cat. No.: VC17089022

Molecular Formula: C57H81N17O13

Molecular Weight: 1212.4 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- - 24828-93-1

Specification

CAS No. 24828-93-1
Molecular Formula C57H81N17O13
Molecular Weight 1212.4 g/mol
IUPAC Name (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C57H81N17O13/c1-32(2)48(55(86)66-30-47(78)79)73-54(85)44-18-11-23-74(44)56(87)40(16-8-9-21-58)68-45(75)29-65-50(81)42(25-34-27-64-38-15-7-6-14-36(34)38)72-51(82)39(17-10-22-63-57(60)61)69-52(83)41(24-33-12-4-3-5-13-33)71-53(84)43(26-35-28-62-31-67-35)70-49(80)37(59)19-20-46(76)77/h3-7,12-15,27-28,31-32,35,37,39-44,48,64H,8-11,16-26,29-30,58-59H2,1-2H3,(H,65,81)(H,66,86)(H,68,75)(H,69,83)(H,70,80)(H,71,84)(H,72,82)(H,73,85)(H,76,77)(H,78,79)(H4,60,61,63)/t35?,37-,39-,40-,41-,42-,43-,44-,48-/m0/s1
Standard InChI Key BLDNUQHZLJUOQZ-WETCCYADSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCC(=O)O)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCC(=O)O)N

Introduction

Structural Analysis of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-

Primary and Secondary Structure

The peptide’s primary structure is defined by its linear sequence of amino acids: L-alpha-glutamyl, L-histidyl, L-phenylalanyl, L-arginyl, L-tryptophyl, glycyl, L-lysyl, L-prolyl, and L-valyl. Each residue contributes distinct functional groups:

  • L-Tryptophyl: An indole-containing side chain enabling fluorescence and hydrophobic interactions.

  • L-Arginyl: A positively charged guanidinium group facilitating interactions with nucleic acids or anionic membranes.

  • L-Prolyl: A cyclic structure inducing conformational rigidity and influencing secondary structure formation .

The peptide’s secondary structure is influenced by proline’s propensity to form turns and the stacking interactions of aromatic residues like phenylalanyl and tryptophyl. Computational modeling predicts helical motifs stabilized by hydrogen bonding between the glutamyl carboxylate and lysyl ammonium groups .

Table 1: Amino Acid Composition and Properties

PositionAmino AcidSide Chain PropertiesRole in Structure
1L-alpha-glutamylNegatively charged (carboxylate)Solubility, metal binding
2L-histidylImidazole (pH-sensitive)Catalytic or metal coordination
3L-phenylalanylAromatic, hydrophobicStructural stability
4L-arginylPositively charged (guanidinium)Electrostatic interactions
5L-tryptophylIndole (hydrophobic, fluorescent)Fluorescence, π-stacking
6GlycylNo side chain (flexible)Conformational flexibility
7L-lysylPositively charged (ammonium)Salt bridge formation
8L-prolylCyclic (rigid)Secondary structure modulation
9L-valylBranched hydrophobicHydrophobic core stabilization

Synthesis and Manufacturing Challenges

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method involving sequential coupling of Fmoc-protected amino acids to a resin-bound chain . Key steps include:

  • Deprotection: Removal of the Fmoc group using piperidine.

  • Activation: Carbodiimide-mediated activation of the incoming amino acid.

  • Coupling: Formation of the peptide bond between the resin-bound chain and the activated amino acid.

  • Cleavage: TFA-mediated release of the peptide from the resin and side-chain deprotection.

Challenges in Synthesis

  • Racemization: The basic conditions during deprotection can cause epimerization at stereocenters, particularly for histidyl and arginyl residues.

  • Aggregation: Hydrophobic segments (e.g., valyl, phenylalanyl) lead to incomplete coupling, requiring double coupling steps or microwave-assisted synthesis .

  • Purification: Reverse-phase HPLC is necessary to separate the target peptide from deletion sequences, with gradients optimized using acetonitrile and TFA.

Biological Activities and Mechanistic Insights

Receptor Binding and Signaling Modulation

The peptide’s arginyl and lysyl residues enable electrostatic interactions with G-protein-coupled receptors (GPCRs), particularly those involved in immune and metabolic regulation . In vitro studies suggest it inhibits adenylate cyclase by stabilizing the receptor’s inactive state, reducing cAMP production by 40–60% in macrophage cell lines .

Enzymatic Stability and Half-Life Optimization

Modifications such as N-terminal acetylation and C-terminal amidation have been proposed to enhance resistance to exopeptidases. Incorporating D-amino acids at positions 2 (histidyl) and 8 (prolyl) could extend half-life from minutes to hours, as demonstrated in analogues of vasopressin and somatostatin .

Challenges and Future Directions

Stability in Physiological Conditions

The peptide’s half-life in serum is limited to 15±3minutes15 \pm 3 \, \text{minutes} due to rapid cleavage by serine proteases. Strategies under investigation include:

  • Lipidation: Attaching palmitic acid to the lysyl side chain to increase membrane permeability .

  • Cyclization: Forming a lactam bridge between glutamyl and lysyl residues to restrict protease access .

Scalability of Production

Current SPPS protocols yield 35±5mg35 \pm 5 \, \text{mg} of peptide per synthesis cycle, with costs exceeding $12,000 per gram. Transitioning to liquid-phase fragment coupling or recombinant expression in E. coli could reduce costs by 60–80%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator